2-(4-fluorophenyl)-N-phenylacetamide
Overview
Description
2-(4-Fluorophenyl)-N-phenylacetamide is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-N-phenylacetamide typically involves the acylation of 4-fluoroaniline with phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Fluoroaniline+Phenylacetyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, converting the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-N-phenylethylamine.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-fluorophenyl)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological activities. Fluorine substitution often enhances the metabolic stability and bioavailability of pharmaceutical agents. Therefore, derivatives of this compound are explored for their potential as therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the presence of fluorine imparts desirable properties like increased resistance to solvents and chemicals.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-N-phenylacetamide: Similar structure but with a chlorine atom instead of fluorine. Chlorine substitution can lead to different chemical reactivity and biological activity.
2-(4-Bromophenyl)-N-phenylacetamide:
2-(4-Methylphenyl)-N-phenylacetamide: Methyl substitution, which can influence the compound’s lipophilicity and metabolic stability.
Uniqueness: The presence of the fluorine atom in 2-(4-fluorophenyl)-N-phenylacetamide makes it unique compared to its analogs. Fluorine is highly electronegative and can significantly impact the electronic properties of the compound, leading to enhanced stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPWZBNPRWWAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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